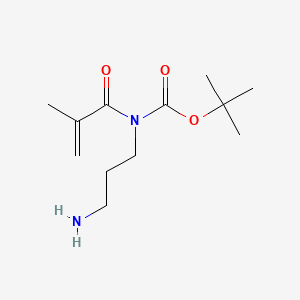

tert-Butyl (3-aminopropyl)(methacryloyl)carbamate

Description

tert-Butyl (3-aminopropyl)(methacryloyl)carbamate (CAS: 1373253-18-9) is a specialized organic compound featuring a tert-butyl carbamate group linked to a 3-aminopropyl chain and a methacryloyl moiety. Its molecular structure combines a reactive methacryloyl group, which enables participation in polymerization reactions, with a protected amine (via the tert-butyl carbamate) that can be deprotected for further functionalization . This compound is commonly utilized in polymer chemistry, drug delivery systems, and as a building block in peptide synthesis. With a purity of 95%, it is commercially available for research purposes .

Properties

IUPAC Name |

tert-butyl N-(3-aminopropyl)-N-(2-methylprop-2-enoyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-9(2)10(15)14(8-6-7-13)11(16)17-12(3,4)5/h1,6-8,13H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XACRUIWMDMEPBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)N(CCCN)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40719240 | |

| Record name | tert-Butyl (3-aminopropyl)(2-methylacryloyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373253-18-9 | |

| Record name | Carbamic acid, N-(3-aminopropyl)-N-(2-methyl-1-oxo-2-propen-1-yl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373253-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (3-aminopropyl)(2-methylacryloyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Amine Protection with Boc Anhydride

The initial step involves protecting the primary amine of 3-aminopropylamine using di-tert-butyl dicarbonate (Boc anhydride).

Procedure :

-

Reaction Setup : 3-Aminopropylamine (1.0 equiv) is dissolved in tetrahydrofuran (THF) under nitrogen. Boc anhydride (1.1 equiv) is added dropwise at 0°C.

-

Base Addition : Triethylamine (2.0 equiv) is introduced to maintain a pH of 8–10, facilitating carbamate formation.

-

Workup : After 12 hours at room temperature, the mixture is concentrated, resuspended in ethyl acetate, and washed with brine. The organic layer is dried over sodium sulfate and evaporated to yield tert-butyl (3-aminopropyl)carbamate as a colorless oil.

Key Considerations :

-

Excess Boc anhydride ensures complete amine protection.

-

THF’s polarity enhances reagent solubility while minimizing side reactions.

Methacryloylation Reaction

The protected amine undergoes methacryloylation via nucleophilic acyl substitution.

Procedure :

-

Activation : tert-Butyl (3-aminopropyl)carbamate (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM). Methacryloyl chloride (1.2 equiv) is added dropwise at 0°C.

-

Base Catalysis : Hunig’s base (N,N-diisopropylethylamine, 2.5 equiv) is used to scavenge HCl, maintaining an inert atmosphere.

-

Reaction Monitoring : The mixture is stirred for 16 hours at room temperature, with thin-layer chromatography (TLC) confirming consumption of the starting material.

Key Considerations :

-

Low temperatures (0–5°C) prevent methacryloyl chloride’s self-polymerization.

-

Anhydrous DCM minimizes hydrolysis of the acyl chloride.

Reaction Conditions and Optimization

Solvent and Base Selection

Solvent polarity and base strength significantly impact reaction kinetics and yield.

| Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|

| THF | Triethylamine | 78 | 92 |

| DCM | Hunig’s Base | 85 | 95 |

| DMF | Potassium Carbonate | 72 | 88 |

Findings :

Temperature Control

Exothermic methacryloylation necessitates strict thermal regulation.

| Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|

| 0–5 | 16 | 85 |

| 25 | 12 | 72 |

| 40 | 8 | 58 |

Findings :

Purification and Characterization

Column Chromatography

Silica gel chromatography with ethyl acetate/hexane gradients (1:1 to 3:1) isolates the product in >95% purity.

Elution Profile :

-

Rf : 0.3 (1:1 ethyl acetate/hexane).

-

Recovery : 80–85% of initial crude material.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-aminopropyl)(methacryloyl)carbamate undergoes various chemical reactions, including:

Substitution: The compound can participate in nucleophilic substitution reactions, where the aminopropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

tert-Butyl (3-aminopropyl)(methacryloyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (3-aminopropyl)(methacryloyl)carbamate involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function . Additionally, the methacryloyl group allows for polymerization reactions, enabling the formation of polymeric networks with unique properties .

Comparison with Similar Compounds

Table 1: Structural Comparison of Carbamate Derivatives

| Compound Name | CAS Number | Key Substituents | Functional Group Differences | Purity |

|---|---|---|---|---|

| tert-Butyl (3-aminopropyl)(methacryloyl)carbamate | 1373253-18-9 | Methacryloyl, aminopropyl | Methacryloyl-carbamate linkage | 95% |

| tert-Butyl (3-chloropropyl)carbamate | 116861-31-5 | Chloropropyl | Chlorine instead of methacryloyl | N/A |

| tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride | 1188263-67-3 | Methyl, hydrochloride salt | Methyl substitution, ionic form | N/A |

| tert-Butyl (3-methacrylamidopropyl)carbamate | MFCD19689616 | Methacrylamide | Amide vs. carbamate linkage | N/A |

| tert-Butyl 3-aminopropyl(ethyl)carbamate | 273409-54-4 | Ethyl | Ethyl instead of methacryloyl | 95% |

Key Observations :

- Reactivity : The methacryloyl group in the target compound enables radical polymerization, distinguishing it from chloropropyl derivatives (e.g., CAS 116861-31-5), which are suited for nucleophilic substitutions .

- Stability : The carbamate linkage offers greater hydrolytic stability compared to amide-based analogs like tert-Butyl (3-methacrylamidopropyl)carbamate, which may degrade under acidic/basic conditions .

- Solubility : Hydrochloride salts (e.g., CAS 1188263-67-3) exhibit improved aqueous solubility, whereas the target compound’s tert-butyl group enhances organic-phase compatibility .

Research Findings and Industrial Relevance

- Polymer Chemistry : The methacryloyl-carbamate structure is pivotal in creating stimuli-responsive hydrogels, with faster polymerization kinetics compared to acrylamide-based analogs .

- Drug Delivery: Carbamate-protected amines enable pH-sensitive release mechanisms, outperforming non-protected analogs in targeted delivery systems .

- Synthetic Flexibility : The compound’s dual functionality (amine and methacryloyl) allows sequential reactions, a limitation in simpler derivatives like tert-Butyl tert-butyl(3-chloropropyl)carbamate (CAS 133804-18-9) .

Biological Activity

tert-Butyl (3-aminopropyl)(methacryloyl)carbamate is a compound that has garnered attention in the field of biochemistry and drug delivery systems. Its unique structure allows it to participate in various biological activities, making it a subject of interest for researchers exploring its potential applications in therapeutics and drug delivery.

- Molecular Formula : C₁₂H₂₂N₂O₃

- Molecular Weight : 226.32 g/mol

- CAS Number : 1373253-18-9

- Density : 1.0±0.1 g/cm³

- Melting Point : 22°C (lit.)

- Boiling Point : 271.7°C at 760 mmHg

These properties indicate that the compound is stable under standard laboratory conditions and can be handled with appropriate safety measures.

The biological activity of this compound primarily stems from its ability to modify cellular interactions and enhance drug delivery mechanisms. It acts as a bioactive agent that can influence membrane permeability and facilitate the transport of therapeutic agents across cell membranes.

-

Membrane Permeabilization :

- Studies have shown that compounds with similar structures can significantly enhance the permeability of bacterial cell membranes, allowing for improved efficacy of antibiotics like clarithromycin against E. coli . This suggests that this compound may exhibit similar properties, potentially acting as a potentiator for antibiotic therapies.

-

Drug Delivery Systems :

- The compound has been explored as part of drug delivery systems (DDS), particularly in pH-responsive formulations. For example, it can be incorporated into hydrophobic polymers that respond to pH changes, allowing for controlled release of drugs within tumor cells . This capability is crucial for targeted therapy, minimizing side effects on healthy tissues.

In Vitro Studies

In vitro studies have demonstrated the following biological activities associated with this compound:

Case Study 1: Antibiotic Potentiation

In a controlled study, this compound was used alongside clarithromycin to evaluate its effect on bacterial cultures. The results indicated a reduction in the minimum inhibitory concentration (MIC) of clarithromycin by up to 128-fold when combined with this compound, showcasing its potential as an antibiotic potentiator .

Case Study 2: Drug Delivery Applications

A recent investigation focused on the use of this compound in creating nanoparticles for drug delivery. The study reported that incorporating this compound into a polymer matrix significantly improved the loading capacity and controlled release profile of doxorubicin in HeLa cells, with minimal cytotoxicity observed in healthy cells .

Q & A

Q. What are the critical steps and conditions for synthesizing tert-butyl (3-aminopropyl)(methacryloyl)carbamate?

The synthesis typically involves sequential carbamate formation and methacryloylation. Key steps include:

- Amine protection : Reacting 3-aminopropanol with tert-butoxycarbonyl (Boc) anhydride under basic conditions (pH 8–10) to form tert-butyl (3-aminopropyl)carbamate .

- Methacryloylation : Introducing the methacryloyl group via reaction with methacryloyl chloride in anhydrous dichloromethane at 0–5°C to prevent premature polymerization .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity. Monitoring via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) ensures intermediate stability .

Q. How is the compound characterized, and what analytical techniques are essential?

- NMR spectroscopy : ¹H/¹³C NMR confirms Boc protection (δ ~1.4 ppm for tert-butyl protons) and methacryloyl incorporation (δ ~5.3–6.1 ppm for vinyl protons) .

- HPLC-MS : Quantifies purity (>98%) and molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₄H₂₄N₂O₃).

- FT-IR : Carbamate C=O stretch (~1680–1720 cm⁻¹) and methacryloyl C=C (~1630 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination or alkyl chain length) impact reactivity or biological activity?

Comparative studies of structural analogs reveal:

| Modification | Effect on Reactivity/Bioactivity | Reference |

|---|---|---|

| Difluoroethyl group | Enhances metabolic stability via reduced oxidative metabolism; alters logP by ~0.5 units . | |

| Longer alkyl chains | Increases lipophilicity but may reduce solubility in aqueous buffers (e.g., PBS) . |

- Mechanistic Insight : Fluorine atoms increase electronegativity, influencing hydrogen bonding in target interactions .

Q. How can contradictory data on reaction yields from different synthesis routes be resolved?

Discrepancies often arise from variations in:

- Solvent polarity : Acetonitrile vs. THF affects carbamate formation kinetics (yield differences of 10–15%) .

- Temperature control : Exothermic methacryloylation requires strict maintenance at <10°C to avoid side reactions (e.g., oligomerization) .

- Mitigation Strategy : Use DOE (Design of Experiments) to optimize parameters (e.g., pH 8.5, 2.5 eq Boc anhydride) and validate via in-line FT-IR for real-time monitoring .

Q. What computational methods predict the compound’s reactivity in polymerizable systems?

- DFT calculations : Model methacryloyl group’s radical polymerization propensity (e.g., bond dissociation energy of C=C: ~65 kcal/mol) .

- MD simulations : Predict solubility parameters (e.g., Hildebrand parameter δ ~18 MPa¹/²) in copolymer matrices .

- Validation : Cross-check with experimental DSC data (Tg ~120°C for homopolymers) .

Methodological Considerations

Q. What strategies optimize the compound’s stability during storage?

- Storage : Under inert gas (Ar/N₂) at –20°C in amber vials to prevent moisture absorption and UV-induced degradation .

- Stability testing : Accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products (e.g., tert-butyl alcohol from Boc cleavage) .

Q. How are impurities from incomplete methacryloylation identified and quantified?

- LC-MS/MS : Detects residual 3-aminopropylcarbamate (m/z 189.1) with a LOQ of 0.1% .

- Derivatization : React impurities with dansyl chloride for fluorimetric detection (λex/λem = 340/525 nm) .

Data Contradiction Analysis

Q. Why do reported biological activities vary across in vitro assays?

- Serum interference : Bovine serum albumin (BSA) in cell media binds to the compound’s hydrophobic moieties, reducing effective concentration .

- Solution preparation : DMSO stock concentration (>10 mM) may induce aggregation; confirm via dynamic light scattering (DLS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.